molecular formula C21H19NO B12867001 4-(1-Ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one

4-(1-Ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one

Cat. No.: B12867001
M. Wt: 301.4 g/mol
InChI Key: CRCANOZHUHILNH-VICMEDRSSA-N
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Description

4-(1-Ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one typically involves the condensation of 1-ethylquinolin-2(1H)-one with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, and other nucleophiles.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(1-Ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to a range of biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one stands out due to its specific structural arrangement, which imparts unique chemical reactivity and biological activity.

Properties

Molecular Formula

C21H19NO

Molecular Weight

301.4 g/mol

IUPAC Name

(E,4E)-4-(1-ethylquinolin-2-ylidene)-1-phenylbut-2-en-1-one

InChI

InChI=1S/C21H19NO/c1-2-22-19(16-15-17-9-6-7-13-20(17)22)12-8-14-21(23)18-10-4-3-5-11-18/h3-16H,2H2,1H3/b14-8+,19-12+

InChI Key

CRCANOZHUHILNH-VICMEDRSSA-N

Isomeric SMILES

CCN1/C(=C/C=C/C(=O)C2=CC=CC=C2)/C=CC3=CC=CC=C31

Canonical SMILES

CCN1C(=CC=CC(=O)C2=CC=CC=C2)C=CC3=CC=CC=C31

Origin of Product

United States

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